molecular formula C10H12Cl2N2O2S B1306971 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine CAS No. 524711-29-3

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine

Cat. No.: B1306971
CAS No.: 524711-29-3
M. Wt: 295.18 g/mol
InChI Key: OZYYUZYHDXJSPP-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C10H12Cl2N2O2S and its molecular weight is 295.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYUZYHDXJSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Piperazine and Sulfonamide Scaffolds in Contemporary Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in drug design. nih.gov Its prevalence is attributed to a unique combination of physicochemical properties. The piperazine moiety can significantly improve the aqueous solubility and oral bioavailability of drug candidates, crucial parameters for effective therapeutic agents. nih.gov Furthermore, its conformationally flexible yet stable structure allows it to act as a versatile linker between different pharmacophoric elements within a molecule. nih.gov The two nitrogen atoms provide sites for chemical modification, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. This adaptability has led to the incorporation of the piperazine scaffold into a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antipsychotic agents. uni.lu

Similarly, the sulfonamide group (-S(=O)₂-NR₂) is a well-established pharmacophore with a long and successful history in medicinal chemistry. auburn.edu Beyond the celebrated class of sulfonamide antibiotics, this functional group is a key component in drugs targeting a variety of physiological processes. auburn.edu The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. auburn.edu Its chemical stability and the synthetic accessibility of sulfonamide derivatives further enhance its utility in drug discovery programs. auburn.edu The combination of these two privileged scaffolds, piperazine and sulfonamide, has given rise to a rich area of research focused on developing novel therapeutic agents.

Overview of Sulfonylpiperazine Derivatives As Promising Pharmacophores

The conjugation of a piperazine (B1678402) ring with a sulfonyl group generates the sulfonylpiperazine scaffold, a pharmacophore that has demonstrated significant potential across various therapeutic areas. This structural combination leverages the advantageous properties of both parent moieties, often resulting in compounds with enhanced biological effects. auburn.edu

Recent research has highlighted the promise of sulfonylpiperazine derivatives as a new class of antibiotics. Specifically, they have been identified as inhibitors of LpxH (UDP-2,3-diacylglucosamine pyrophosphate hydrolase), an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. google.com The discovery of a sulfonylpiperazine-based LpxH inhibitor has spurred further investigation into the structure-activity relationships of this class of compounds, aiming to develop novel antibiotics to combat multidrug-resistant pathogens. google.com

In the realm of neuroscience, sulfonylpiperazine derivatives have been explored as ligands for various receptors. For instance, certain halogen-substituted sulfonamides incorporating a piperazine or piperidine (B6355638) ring have shown high affinity and selectivity for sigma-1 (σ1) receptors, which are implicated in a range of neurological and psychiatric disorders. nih.gov Additionally, the broader class of arylpiperazines, which includes sulfonylpiperazine derivatives, is known to interact with serotonin (B10506) receptors, suggesting potential applications in the treatment of conditions like depression and anxiety. nih.gov

The versatility of the sulfonylpiperazine core is further underscored by its investigation in other therapeutic contexts, such as antidiabetic agents and anticancer therapies. auburn.edunih.gov The ability to readily modify both the piperazine and the aryl portions of the sulfonylpiperazine structure provides a powerful platform for generating diverse chemical libraries and optimizing pharmacological activity.

Scope and Research Significance of 1 2,5 Dichlorophenyl Sulfonyl Piperazine Within Chemical Biology

Established Synthetic Methodologies for the this compound Core

The construction of the this compound scaffold is primarily achieved through a direct sulfonylation reaction. This approach is efficient and widely applicable for creating a stable sulfonamide linkage.

General Principles of Piperazine Sulfonylation Reactions

The formation of an N-arylsulfonylpiperazine involves the reaction of a piperazine with an appropriately substituted arylsulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The core principle involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic sulfur atom of the sulfonyl chloride.

Key features of this transformation include:

Nucleophilic Attack: The nitrogen atom of the piperazine acts as the nucleophile.

Leaving Group Departure: The chloride ion is an effective leaving group, facilitating the reaction.

Byproduct Formation: The reaction generates one equivalent of hydrochloric acid (HCl).

Base Requirement: To neutralize the acidic byproduct, which would otherwise protonate the starting piperazine and halt the reaction, a non-nucleophilic base is typically required. Common bases include triethylamine (B128534) (Et₃N), pyridine (B92270), or an excess of piperazine itself. researchgate.net

The general mechanism proceeds as the piperazine nitrogen attacks the sulfonyl sulfur, leading to a transient intermediate which then collapses, expelling the chloride ion to form the sulfonamide bond.

Specific Reaction Pathways and Optimized Conditions

The synthesis of this compound is accomplished by reacting piperazine with 2,5-dichlorophenylsulfonyl chloride. To ensure mono-sulfonylation and prevent the formation of the di-substituted byproduct, it is common to use an excess of piperazine, which also serves as the base. Alternatively, using a protected piperazine, such as N-Boc-piperazine, followed by deprotection, can ensure mono-substitution. nih.gov

A typical laboratory-scale synthesis involves dissolving 2,5-dichlorophenylsulfonyl chloride in a suitable inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). The solution is often cooled in an ice bath before the dropwise addition of a solution containing piperazine and a base like triethylamine. mdpi.com The reaction is stirred for a period ranging from a few hours to overnight at room temperature to ensure completion.

Table 1: Optimized Reaction Conditions for the Synthesis of 1-Arylsulfonylpiperazines

ParameterConditionRationale
Reactants Piperazine, Arylsulfonyl ChlorideFormation of the core structure.
Stoichiometry 1:1 (with external base) or >2:1 (piperazine as base)To favor mono-sulfonylation.
Solvent Dichloromethane (DCM), Pyridine, THFInert solvent to facilitate reaction. researchgate.netmdpi.com
Base Triethylamine (Et₃N), PyridineTo neutralize HCl byproduct. researchgate.netnih.gov
Temperature 0 °C to Room TemperatureTo control reaction rate and minimize side products.
Reaction Time 2-24 hoursTo ensure complete conversion. nih.gov

Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the hydrochloride salt of the base and any remaining water-soluble starting materials. The organic layer is then dried and concentrated in vacuo to yield the crude product, which can be further purified by methods such as column chromatography or recrystallization.

Diversification and Derivatization Approaches for Substituted Analogues

The this compound core possesses a reactive secondary amine (N-H) at the 4-position, which serves as a versatile handle for introducing a wide range of chemical diversity.

Strategies for N-Alkylation and Acylation of the Piperazine Ring

The free secondary amine of the piperazine ring is readily functionalized through N-alkylation or N-acylation, allowing for the synthesis of a vast library of analogues. nih.gov

N-Alkylation: This is a common method for introducing alkyl or arylalkyl substituents. mdpi.com Key strategies include:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., bromides, iodides) or sulfonates in the presence of a base (like K₂CO₃ or Et₃N) to scavenge the acid byproduct. google.com This is a straightforward method for adding simple alkyl chains. nih.gov

Reductive Amination: A two-step, one-pot reaction involving the condensation of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). mdpi.comnih.gov This method is particularly useful for introducing more complex and varied substituents.

N-Acylation: This strategy introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the molecule's conformational properties.

Reaction with Acyl Chlorides/Anhydrides: The piperazine derivative is treated with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov For example, N-acetylation can be achieved using acetic anhydride with triethylamine and a catalytic amount of DMAP at elevated temperatures. nih.gov

Amide Coupling: Reaction with a carboxylic acid using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an activator like hydroxybenzotriazole (B1436442) (HOBt). mdpi.com N-acylbenzotriazoles have also been shown to be effective reagents for the N-acylation of sulfonamides. researchgate.net

Introduction of Diverse Chemical Moieties at the Piperazine Nitrogen Positions

Beyond simple alkyl and acyl groups, more complex and functionally diverse moieties can be installed at the N4 position to modulate the compound's physicochemical and biological properties. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Examples of introduced moieties include:

Heterocyclic Rings: Introduction of various heterocyclic systems via alkylation or acylation with appropriately functionalized heterocycles.

Aromatic Systems: Aryl groups can be introduced through Buchwald-Hartwig amination of aryl halides, although direct N-arylation of the sulfonamide-substituted piperazine can be challenging. A more common approach is to start with an N-aryl piperazine and then perform the sulfonylation. researchgate.net

Functionalized Chains: Alkylating or acylating agents bearing additional functional groups (e.g., esters, nitriles, amides, hydroxamic acids) can be used to introduce specific interaction points or alter solubility. nih.gov For instance, extended N-acyl chains capped with a hydroxamic acid have been synthesized to act as potential metal-chelating groups in enzyme active sites. nih.gov

Table 2: Examples of Derivatization at the N4-Position of Arylsulfonyl Piperazines

Reaction TypeReagent(s)Moiety IntroducedReference
N-AlkylationAlkyl Bromide, K₂CO₃Alkyl Group google.com
Reductive AminationAldehyde, NaBH(OAc)₃Substituted Benzyl Group nih.gov
N-AcylationAcetic Anhydride, Et₃N, DMAPAcetyl Group nih.gov
N-SulfonylationMethanesulfonyl Chloride, PyridineMethanesulfonyl Group nih.gov
Amide CouplingCarboxylic Acid, EDC, HOBtAcyl Group mdpi.com

Synthetic Routes for Modifications of the Aryl Sulfonyl Moiety

Modifying the 2,5-dichlorophenyl ring of the parent compound directly is often difficult due to the electron-withdrawing nature of the sulfonyl group, which deactivates the ring towards electrophilic aromatic substitution. A more synthetically viable approach is to construct analogues by starting with differently substituted aryl sulfonyl chlorides.

This strategy allows for systematic variation of the substitution pattern on the aromatic ring. For example, analogues can be prepared by reacting piperazine with various commercially available or synthetically prepared sulfonyl chlorides, such as:

Toluene-sulfonyl chloride

Nitrobenzene-sulfonyl chloride

Methoxybenzene-sulfonyl chloride

Trifluoromethylbenzene-sulfonyl chloride nih.gov

This modular approach provides access to a wide range of analogues where the electronic and steric properties of the aryl sulfonyl moiety are varied, which is a common strategy in medicinal chemistry to optimize ligand-receptor interactions. nih.gov Palladium-mediated coupling reactions on a bromo-substituted aryl sulfonyl piperazine could also be envisioned to introduce further diversity. nih.gov

Advanced Analytical Methodologies for Characterization and Confirmation of Compound Identity and Purity

The unambiguous characterization and purity assessment of this compound and its analogues are critical for ensuring their quality and for the validation of synthetic outcomes. A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis. These methods provide detailed information on the molecular structure, purity, and the profile of any potential impurities.

Chromatographic Techniques

Chromatographic methods are paramount for separating the target compound from unreacted starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of aryl-sulfonylpiperazine derivatives. The method's high resolution and sensitivity make it ideal for both qualitative and quantitative analysis. A patent for the closely related compound, 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, details a specific HPLC method for detecting the main compound and its related substances, demonstrating the technique's applicability. google.com The conditions can be adapted for this compound. Key to the method is the choice of a suitable stationary phase (column) and mobile phase to achieve optimal separation. google.com Diode-array detectors (DAD) are often used to provide UV spectra of the separated peaks, aiding in peak identification and purity assessment. google.comresearchgate.net

A typical HPLC method for a related dichlorophenylpiperazine analogue is summarized below.

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column Octadecylsilane (C18) bonded silica, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 0.02mol/L Disodium hydrogen phosphate (B84403) buffer : Acetonitrile (95:5)
Mobile Phase B Acetonitrile : 0.2 mol/L Phosphoric acid (95:5)
Detection UV at 254 nm
Column Temp. 30 °C
Flow Rate 1.0 ml/min
Elution Gradient
This table is based on a method developed for 1-(2,3-dichlorophenyl)piperazine hydrochloride and serves as a representative example. google.com

Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. When coupled with a flame-ionization detector (FID) or a nitrogen-phosphorus detector (NPD), GC offers high sensitivity for the analysis of piperazine derivatives. nih.gov For less volatile analogues, derivatization may be required to increase their volatility. The choice of the capillary column's stationary phase is crucial for resolving regioisomers and other closely related impurities. researchgate.net

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the molecular structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, distinct signals would be expected for the protons on the dichlorophenyl ring and the piperazine ring. The chemical shifts (δ) and coupling patterns of the aromatic protons confirm the 2,5-disubstitution pattern on the phenyl ring, while the signals for the piperazine protons confirm the integrity of the heterocyclic ring. mdpi.comresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com The mass spectrum of this compound would show a molecular ion peak ([M]+) or a protonated molecular peak ([M+H]+) corresponding to its molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. uni.lu Fragmentation analysis can help confirm the presence of the dichlorophenylsulfonyl and piperazine moieties. researchgate.net

Predicted Mass Spectrometry Data for C₁₀H₁₂Cl₂N₂O₂S

Adduct TypeCalculated m/z
[M+H]⁺295.00694
[M+Na]⁺316.98888
[M+K]⁺332.96282
[M-H]⁻292.99238
Data derived from computational predictions for this compound. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the sulfonyl group (S=O stretching), C-S stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching, confirming the presence of these key structural components. mdpi.comjddtonline.info

Hyphenated Techniques

Combining separation and detection techniques offers enhanced analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the high separation capability of HPLC with the sensitive and specific detection provided by MS. researchgate.net It is particularly useful for identifying unknown impurities by providing both their retention times and mass-to-charge ratios, which aids in their structural elucidation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for the analysis of complex mixtures of piperazine derivatives. rsc.org The gas chromatograph separates the components, which are then introduced into the mass spectrometer for detection and identification. The resulting mass spectra can be compared with library data to confirm the identity of known compounds or to help elucidate the structure of unknown impurities. researchgate.netrsc.org

Computational and Theoretical Studies

In addition to experimental methods, computational studies using techniques like Density Functional Theory (DFT) can be employed for advanced characterization. jddtonline.info These studies can predict spectroscopic properties (such as NMR chemical shifts), molecular structure, and electronic features. jddtonline.infomdpi.com Molecular electrostatic potential (MEP) analysis can identify reactive sites on the molecule, while analysis of frontier molecular orbitals (HOMO-LUMO) provides insights into electronic transitions. jddtonline.info Such theoretical data can complement experimental findings and provide a deeper understanding of the molecule's properties.

Anticancer and Cytotoxic Activities in In Vitro Cellular Models

The potential of sulfonylpiperazine derivatives as anticancer agents has been explored through various in vitro studies, demonstrating their ability to inhibit cell growth and induce programmed cell death in malignant cell lines.

Derivatives of phenylsulfonylpiperazine have demonstrated significant cytotoxic effects across a range of human cancer cell lines. One piperazine-containing compound, identified as C505, exhibited potent anti-proliferative activity with Growth Inhibition 50 (GI₅₀) values in the nanomolar range against several cancer cell lines: K562 (leukemia), HeLa (cervical), and AGS (gastric). nih.gove-century.us The GI₅₀ values were determined to be 0.058 µM for K562 cells, 0.155 µM for HeLa cells, and 0.055 µM for AGS cells. nih.gove-century.us

In the context of breast cancer, a series of phenylsulfonylpiperazine derivatives were tested against MCF7, MDA-MB-231, and MDA-MB-453 cell lines. nih.gov Among them, compound 3 , (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was identified as the most promising, showing a half-maximal inhibitory concentration (IC₅₀) of 4.48 µM against the luminal breast cancer cell line MCF7. nih.govmdpi.com Further studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed broad cytotoxic activity against liver (HUH7), colon (HCT-116), and breast (MCF7) cancer cell lines. researchgate.net For instance, derivative 5f , containing a 4-biphenylcarbonyl moiety, showed potent growth inhibition with GI₅₀ values of 0.31 µM in HUH7 cells, 0.85 µM in HCT-116 cells, and 1.67 µM in MCF7 cells. researchgate.net

Other related structures, such as thiazolinylphenyl-piperazines, have also been evaluated. These compounds displayed cytotoxic effects on human prostate (LNCAP, DU-145, PC-3) and breast (MCF-7, SKBR-3, MDA-MB231) cancer cell lines, with IC₅₀ values ranging from 15 µM to 73 µM. mdpi.com

Compound/DerivativeCell LineCancer TypeActivity MetricValue (µM)Reference
C505K562LeukemiaGI₅₀0.058 nih.gove-century.us
C505HeLaCervicalGI₅₀0.155 nih.gove-century.us
C505AGSGastricGI₅₀0.055 nih.gove-century.us
Compound 3MCF7BreastIC₅₀4.48 nih.govmdpi.com
Derivative 5fHUH7HepatocellularGI₅₀0.31 researchgate.net
Derivative 5fHCT-116ColorectalGI₅₀0.85 researchgate.net
Derivative 5fMCF7BreastGI₅₀1.67 researchgate.net
Thiazolinylphenyl-piperazinesProstate/Breast LinesProstate/BreastIC₅₀15 - 73 mdpi.com

The cytotoxic effects of piperazine derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The compound C505 was found to induce caspase-dependent apoptosis. nih.gove-century.us Its mechanism of action involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov

Another piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was shown to induce classic apoptotic markers such as DNA fragmentation and nuclear condensation in glioblastoma (U87) and cervical cancer (HeLa) cells. researchgate.net Western blot analysis confirmed that CB01 treatment led to the upregulation of intracellular apoptotic proteins, including cleaved caspase-3, cytochrome c, and Bax. researchgate.net The study also observed increased activity of caspase-3 and -9, but not caspase-8, suggesting that the compound stimulates the intrinsic mitochondrial signaling pathway to induce apoptosis. researchgate.net Furthermore, studies on phenylpiperazine derivatives of 1,2-benzothiazine have indicated that these compounds can induce apoptosis, with a proposed mechanism involving the inhibition of DNA topoisomerase II. nih.gov

Antimicrobial and Antiparasitic Efficacy

Beyond anticancer applications, piperazine sulfonamides and related derivatives have been investigated for their potential to combat a variety of pathogens, including bacteria, fungi, and parasites.

A series of novel 1-benzhydryl-piperazine sulfonamide derivatives were evaluated for their in vitro antibacterial activity against several standard strains. tandfonline.com The panel included Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Salmonella typhi. tandfonline.com Certain synthesized compounds demonstrated potent antimicrobial activities when compared to the standard drug streptomycin. tandfonline.com

Similarly, other research has focused on different piperazine derivatives, screening them against pathogenic bacteria including Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com Compounds designated RL-308, RL-327, and RL-328 showed particularly potent bactericidal activities. ijcmas.com The minimum inhibitory concentration (MIC) for compound RL-328 against MRSA and S. aureus was 2 µg/ml. ijcmas.com In another study, N-substituted-piperazinyl-quinolones bearing a 2-(2,4-dichlorophenyl)-2-oxoethyl group on the piperazine ring showed antibacterial activity comparable to reference drugs against both Gram-positive and Gram-negative bacteria. nih.gov

Compound/Derivative ClassBacterial Strains TestedKey FindingsReference
1-Benzhydryl-piperazine sulfonamidesGram-positive & Gram-negative strains (e.g., S. aureus, E. coli)Some derivatives showed potent activity compared to streptomycin. tandfonline.com
Piperazine derivatives (RL-308, RL-327, RL-328)Gram-positive (MRSA, S. aureus) & Gram-negative strainsRL-328 showed a MIC of 2 µg/ml against MRSA and S. aureus. ijcmas.com
N-substituted-piperazinyl-quinolonesGram-positive & Gram-negative bacteriaActivity was comparable to reference drugs like ciprofloxacin. nih.gov
5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-Oxadiazol-2-thiol derivativesGram-positive (B. subtilis, S. aureus) & Gram-negative (S. sonnei, E. coli)Activity varied from moderate to excellent depending on substitution. researchgate.net

The antifungal potential of piperazine-related structures has also been documented. A study on diphenylpiperazine-1,2,3-triazole derivatives reported good activity against Aspergillus niger and Aspergillus flavus, with one compound showing a minimum inhibitory concentration (MIC) value of 3.1 μg/ml. researchgate.net

Additionally, research into pyridine-3-sulfonamide (B1584339) derivatives containing an arylpiperazine moiety revealed significant antifungal activity. researchgate.net These compounds were tested against various fungal strains isolated from patients, including species of Candida, Geotrichum, Rhodotorula, and Saccharomyces. Many of the derivatives demonstrated greater efficacy than the standard antifungal drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values of ≤ 25 µg/mL. researchgate.net The inclusion of a piperidine (B6355638) moiety in 1,3,5-triazine-based compounds was also found to confer the greatest antifungal activity against C. albicans in a screening of related molecules. nih.gov

Antimalarial Activity: The sulfonylpiperazine scaffold is a promising starting point for the development of new antimalarial agents. A high-throughput screening program initially identified piperazine sulfonamides with activity against Plasmodium falciparum. nih.gov Subsequent research identified a specific sulfonylpiperazine compound, MMV020291, that acts as an inhibitor of P. falciparum merozoite invasion into red blood cells. plos.org This compound functions by interfering with the dynamics of actin-1/profilin, a process crucial for parasite invasion. plos.org

Other related heterocyclic systems incorporating piperazine have also shown potent antiplasmodial effects. A library of piperazine-tethered thiazole (B1198619) compounds was screened, leading to the identification of a hit compound, 2291-61, which exhibited an antiplasmodial half-maximal effective concentration (EC₅₀) of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com Imidazolopiperazines (IPZ) represent another class of potent antimalarials, demonstrating the ability to kill both early-stage and dormant ring-stage parasites in both wild-type and artemisinin-resistant strains. nih.gov

Compound/Derivative ClassParasiteKey FindingsReference
Sulfonylpiperazine (MMV020291)Plasmodium falciparumInhibits red blood cell invasion by interfering with actin-1/profilin dynamics. plos.org
Piperazine-tethered thiazole (2291-61)P. falciparum (Dd2 strain)EC₅₀ of 102 nM against a chloroquine-resistant strain. mdpi.com
Imidazolopiperazines (IPZ)P. falciparum (Wild-type & ART-resistant)Kills both early-stage and dormant ring-stage parasites. nih.gov

Antitrypanosomal Potency: Derivatives containing the piperazine moiety have shown promise against trypanosomal parasites, the causative agents of African sleeping sickness. A series of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives displayed potent activity against Trypanosoma brucei rhodesiense. escholarship.org In particular, compound 32 from this series exhibited an in vitro EC₅₀ value of 0.5 µM. escholarship.org

Furthermore, piperazine-linked bisbenzamidines have been analyzed for their trypanocidal activity against both drug-sensitive Trypanosoma brucei brucei and drug-resistant Trypanosoma brucei rhodesiense. researchgate.net The most potent compounds in this class demonstrated inhibitory concentrations (IC₅₀) in the low nanomolar range (1.7–4.6 nM). researchgate.net These findings highlight the potential of the piperazine scaffold in the design of novel antitrypanosomal agents.

Antitubercular Activity Against Mycobacterium tuberculosis Strains

While direct studies on this compound are limited, the broader class of sulfonylpiperazine analogues has been identified as a promising area for the development of new antitubercular agents. A key target for this class of compounds in Mycobacterium tuberculosis is inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov This enzyme is critical for the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, and thus for the survival and replication of the bacterium. nih.govnih.gov

Research on cyclohexyl(4-(isoquinoline-5-sulfonyl)piperazin-1-yl)methanone, a related sulfonylpiperazine derivative, demonstrated that its antitubercular activity is directly attributable to the inhibition of IMPDH. nih.gov In these studies, both the piperazine and isoquinoline (B145761) rings were found to be crucial for selective whole-cell activity against the pathogen. nih.gov This highlights the importance of the sulfonylpiperazine core structure in designing new molecules to combat drug-resistant tuberculosis by targeting novel bacterial pathways. nih.gov

Enzyme and Receptor Modulatory Profiles

The this compound framework is a versatile scaffold that has been incorporated into various molecules designed to interact with a wide array of biological targets, including enzymes and receptors central to cellular signaling and metabolism.

Inhibition of Key Metabolic and Signaling Enzymes (e.g., Acetylcholinesterase, Urease, Tyrosinase, α-Amylase)

Derivatives of dichlorophenyl piperazine have shown significant inhibitory activity against several key enzymes.

Acetylcholinesterase (AChE): The compound 1-(2,5-dichloro benzene)-sulfonyl-cis-2,6-dimethyl piperidine, a close analogue, has been shown in docking studies to bind effectively at the active site of acetylcholinesterase. doi.org This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov The dichlorophenyl group, in particular, was found to interact with key amino acid residues within the enzyme's active site. doi.org Other studies on related phthalimide-piperazine structures containing a dichlorophenyl moiety also confirmed acetylcholinesterase inhibitory activity. nih.gov

Urease: Urea and thiourea (B124793) derivatives of dipeptides conjugated to a 2,3-dichlorophenyl piperazine analogue have been synthesized and identified as potent inhibitors of urease. core.ac.ukresearchgate.net Urease is a bacterial enzyme implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as peptic ulcers, by allowing the bacteria to survive in the acidic environment of the stomach. core.ac.uk Some of these dichlorophenyl piperazine conjugates showed inhibitory potency many times greater than the reference standard, thiourea. core.ac.ukresearchgate.net

Tyrosinase: The piperazine scaffold is a common feature in many synthetic tyrosinase inhibitors. researchgate.netnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.com Studies on tosyl piperazine and nitrophenylpiperazine derivatives have demonstrated promising tyrosinase inhibition, with some compounds showing mixed-type inhibition kinetics. nih.govmdpi.com

There is limited information in the available literature regarding the specific inhibitory activity of this compound against α-Amylase.

Modulation of Protein Kinases and Other Biological Targets (e.g., Topoisomerase IIα, IMPDH, PARP-1, PI3K/mTOR, HDAC, BACE1)

The sulfonylpiperazine scaffold has been explored for its ability to modulate various other biological targets critical in disease.

Inosine-5′-monophosphate Dehydrogenase (IMPDH): As mentioned in the context of antitubercular activity, IMPDH is a validated target. The inhibition of M. tuberculosis IMPDH by sulfonylpiperazine analogues represents a significant finding, as this enzyme is essential for the pathogen's purine (B94841) biosynthesis. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): A series of piperazine sulfonamides have been designed as inhibitors of BACE1. nih.gov This enzyme is a primary target in Alzheimer's disease research, as it initiates the production of the amyloid-β (Aβ) peptide, a main component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govmdpi.com

PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govmdpi.com While not directly studied with the title compound, related sulfonamide derivatives have been evaluated as dual inhibitors of PI3K and mTOR, indicating the potential of this chemical class to modulate this key oncogenic pathway. mdpi.com

Currently, there is a lack of specific research data on the modulatory effects of this compound and its immediate derivatives on Topoisomerase IIα, PARP-1, and HDAC.

Receptor Binding and Antagonism/Agonism (e.g., 5-HT Receptors, Dopaminergic Receptors, A2B, CXCR3)

The arylpiperazine moiety, a core component of the title compound, is a well-established pharmacophore for targeting G-protein coupled receptors, particularly serotonin and dopamine receptors.

5-HT Receptors: Arylpiperazine derivatives, including those with dichlorophenyl substitutions, have been extensively studied as ligands for various serotonin (5-HT) receptor subtypes. mdpi.com For instance, 1-(2,3-dichlorophenyl)-4-(3-nitrophenethyl)piperazine has been synthesized and evaluated for its affinity towards the 5-HT1A receptor. bg.ac.rs The arylpiperazine structure is a key component in ligands designed to target 5-HT1A, 5-HT2, and 5-HT7 receptors, which are involved in the pathophysiology of depression, anxiety, and other central nervous system disorders. nih.govnih.gov

Dopaminergic Receptors: The arylpiperazine scaffold is also a common feature in ligands targeting dopamine receptors. Many atypical antipsychotic drugs incorporate this moiety to achieve a desired balance of dopamine D2 and serotonin receptor antagonism.

A2B Adenosine (B11128) Receptor: A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed as highly potent and selective antagonists for the A2B adenosine receptor. nih.gov Some derivatives in this class exhibited subnanomolar affinity, making them valuable tools for studying the function of this receptor, which is implicated in inflammatory processes and cancer. nih.govnih.gov

There is currently no significant information available in the literature regarding the binding or modulation of the CXCR3 receptor by this compound or its close analogues.

Table 1: Receptor Binding Affinity of Selected Arylpiperazine Derivatives
CompoundTarget ReceptorBinding Affinity (Ki, nM)
8-(4-(4-(4-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-0788)Human A2B0.393
1-Ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine (PSB-09120)Human A2B0.157
8-(4-(4-(4-Chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603)Human A2B0.553

Anti-inflammatory Properties

While direct experimental data on the anti-inflammatory properties of this compound are not extensively documented, the piperazine nucleus is a common structural motif in compounds designed for anti-inflammatory activity. Various derivatives incorporating a piperazine ring have been shown to reduce key inflammatory markers. For example, certain novel piperazine compounds have demonstrated the ability to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β in preclinical models. This suggests that the core scaffold may contribute to anti-inflammatory effects, warranting further investigation for this specific compound class.

Antioxidant Capacities

The piperazine ring is found in numerous molecules that exhibit potent antioxidant activity. researchgate.net The incorporation of a sulfonylpiperazine moiety into other chemical structures, such as flavones, has been shown to yield derivatives with significant free radical scavenging potential. dongguk.edu These compounds have been tested for their ability to neutralize radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS). dongguk.edu The combination of the sulfonamide and piperazine structures within a 1,3,5-triazine (B166579) core has also resulted in compounds with notable antioxidant properties. nih.gov This body of evidence indicates that the sulfonylpiperazine scaffold can be a valuable component in the design of novel antioxidant agents. nih.govmdpi.com

Table 2: Antioxidant Activity of Selected Piperazine Derivatives
Compound ClassAssayResult
Chrysin-sulfonylpiperazinesDPPH Radical ScavengingDemonstrated potent activity
Chrysin-sulfonylpiperazinesABTS Radical ScavengingDemonstrated potent activity
1-Aryl/aralkyl piperazines with xanthine (B1682287) moietyDPPH Radical ScavengingIC50 values ranging from 189 to 421 µmol/L

Other Investigated Preclinical Bioactivities (e.g., Anticonvulsant, Antidepressant-like, Antithrombotic, Insecticidal)

Beyond their primary development focus, this compound and structurally related arylpiperazine derivatives have been explored for a range of other potential therapeutic and practical applications. Preclinical investigations have revealed notable anticonvulsant, antidepressant-like, antithrombotic, and insecticidal properties within this chemical class.

Anticonvulsant Activity

Arylpiperazine derivatives have been a subject of interest in the search for new antiepileptic agents. Various preclinical studies have evaluated these compounds in established models of seizure activity, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govnih.gov

In one study, a series of 1,4-disubstituted piperazines were synthesized and evaluated for their anticonvulsant potential. The compounds demonstrated a range of protection against pentylenetetrazole-induced convulsions in mice. nih.gov Further investigations into other 1,4-substituted piperazine derivatives showed moderate effectiveness in the MES and scMet assays. researchgate.net Notably, the compound 1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine was assessed in the 6-hertz (6-Hz) psychomotor seizure test, an animal model that identifies compounds potentially effective against therapy-resistant partial seizures. This compound showed significant activity, providing 100% protection in the test. researchgate.net

Another study on 1,4-substituted piperazine derivatives identified two compounds, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride, as having promising anti-MES activity. researchgate.net These findings underscore the potential of the piperazine scaffold as a foundational structure for the development of novel anticonvulsant agents.

Table 1: Preclinical Anticonvulsant Activity of Selected Piperazine Derivatives
CompoundTest ModelObserved ActivityReference
1,4-Disubstituted piperazinesPentylenetetrazole-induced convulsions (mice)Provided 10-90% protection nih.gov
1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine6-Hz psychomotor seizure test (mice)Produced 100% protection researchgate.net
1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochlorideMaximal Electroshock (MES) testPromising anti-MES activity researchgate.net
1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochlorideMaximal Electroshock (MES) testPromising anti-MES activity researchgate.net

Antidepressant-like Activity

The arylpiperazine moiety is a well-established pharmacophore in the design of antidepressant drugs, primarily due to its interaction with the serotonergic system. researchgate.net Research has focused on the antidepressant-like effects of new arylpiperazine derivatives in predictive animal models such as the forced swim test (FST) and the tail suspension test (TST). nih.gov

For instance, two novel arylpiperazine derivatives, 4p N-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (B137802) and 3o N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide (B142947), demonstrated significant antidepressant-like activity in both the FST and TST. nih.gov The mechanism of these effects appears to be mediated by the serotonergic system, specifically through interactions with 5-HT₁ₐ receptors. nih.gov Another study investigated piperine (B192125) and its derivative, antiepilepsirine, showing that chronic administration significantly reduced immobility time in both FST and TST models. nih.gov The antidepressant properties of piperine were linked to the regulation of the serotonergic system, while antiepilepsirine appeared to modulate both serotonergic and dopaminergic systems. nih.gov

Table 2: Preclinical Antidepressant-like Activity of Selected Piperazine Derivatives
CompoundTest ModelKey FindingReference
N-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (4p)Forced Swim Test (FST) & Tail Suspension Test (TST)Showed significant antidepressant activity nih.gov
N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide (3o)Forced Swim Test (FST) & Tail Suspension Test (TST)Showed significant antidepressant activity nih.gov
PiperineForced Swim Test (FST) & Tail Suspension Test (TST)Significantly reduced immobility duration; effect mediated by serotonergic system nih.gov
AntiepilepsirineForced Swim Test (FST) & Tail Suspension Test (TST)Significantly reduced immobility duration; effect mediated by serotonergic and dopaminergic systems nih.gov

Antithrombotic Activity

The prevention of blood coagulation is a critical therapeutic goal for managing various cardiovascular diseases. One key enzyme in the coagulation cascade is factor Xa (FXa). Research into 1-arylsulfonyl-3-piperazinone derivatives has identified compounds with potent FXa inhibitory activity. nih.gov A study focused on this class of compounds discovered M55113 (4-[(6-Chloro-2-naphthalenyl)sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone) as a powerful inhibitor of FXa. This compound demonstrated high selectivity for FXa over other enzymes like trypsin and thrombin, indicating its potential as a targeted antithrombotic agent. nih.gov

Table 3: Antithrombotic Activity of a Piperazinone Derivative
CompoundTargetActivity (IC₅₀)Reference
M55113 (4-[(6-Chloro-2-naphthalenyl)sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone)Factor Xa (FXa)0.06 µM nih.gov

Insecticidal Activity

The piperazine scaffold has also been incorporated into the design of novel insecticides. researchgate.net Various studies have synthesized and tested piperazine-containing derivatives against agricultural pests. In one such study, a series of new heterocyclic mono-, di-, and tri-amide derivatives containing a piperazine moiety were evaluated for their insecticidal effects against the diamondback moth (Plutella xylostella) and the oriental armyworm. Several of these compounds exhibited excellent lethality rates. For example, compounds designated 15i-15m showed 60.0%–83.0% activity against the diamondback moth at a concentration of just 0.1 mg/L. Another investigation into diacylhydrazine and acylhydrazone derivatives also revealed strong insecticidal activity against the beet armyworm (Spodoptera exigua). mdpi.com

Further research on piperine derivatives led to the synthesis of novel compounds with significant insecticidal activity against P. xylostella. One of the most effective compounds, D28, resulted in 90% mortality at a concentration of 1 mg/ml. nih.gov These findings highlight the versatility of the piperazine chemical structure and its potential for development in crop protection. researchgate.net

Table 4: Insecticidal Activity of Selected Piperazine Derivatives
Compound SeriesTarget PestConcentrationObserved Activity (% Lethality/Mortality)Reference
Compounds 15i-15m (tri-amide derivatives)Diamondback moth (Plutella xylostella)0.1 mg/L60.0% - 83.0%
Compound 8g (mono-amide derivative)Diamondback moth (Plutella xylostella)1 mg/L50.0%
Diacylhydrazine/Acylhydrazone derivatives (3b, 4b, 4c, 4d, 4f, 4l)Beet armyworm (Spodoptera exigua)10 mg/L>95% mdpi.com
Piperine Derivative D28Diamondback moth (Plutella xylostella)1 mg/ml90% nih.gov

Mechanistic Insights into the Biological Actions of 1 2,5 Dichlorophenyl Sulfonyl Piperazine and Analogues

Elucidation of Primary Molecular Targets and Binding Affinities

Research into analogues of 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine has identified a range of primary molecular targets, spanning receptors, ion channels, and enzymes. The binding affinities of these compounds underscore their potency and selectivity.

Arylpiperazine derivatives have been developed as potent antagonists for the Androgen Receptor (AR), a key target in prostate cancer therapy. nih.gov Certain derivatives exhibit strong binding affinities with half-maximal inhibitory concentration (IC50) values in the low micromolar range. nih.gov For instance, derivative 21 from one study showed the highest binding affinity for AR with an IC50 of 0.65 μM. nih.gov

In the realm of neuroscience, piperazine-containing compounds have been shown to interact with various G-protein coupled receptors (GPCRs). Flibanserin, an analogue, demonstrates high affinity for multiple receptors, acting as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. mdpi.com It also interacts with the dopamine (B1211576) D4 receptor as a weak partial agonist. mdpi.com Other heterocyclic piperazine (B1678402) derivatives have been studied for their affinity to dopamine D2, serotonin (B10506) 5-HT1A, 5-HT2A, and histamine (B1213489) H3 receptors. researchgate.net

Furthermore, piperazine-based structures have been identified as antagonists of the C-C chemokine receptor type 5 (CCR5), which is a critical co-receptor for HIV-1 entry into host cells. nih.gov A potent analogue, GSK1016790A, which contains a (2,4-dichlorophenyl)sulfonyl piperazine moiety, acts as a powerful agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, eliciting Ca2+ influx in human TRPV4-expressing cells with a half-maximal effective concentration (EC50) value of 2.1 nM. nih.gov

Compound/Analogue ClassPrimary Molecular TargetBinding Affinity/Potency
Arylpiperazine Derivative 21 nih.govAndrogen Receptor (AR)IC50 = 0.65 μM
Flibanserin mdpi.com5-HT1A ReceptorHigh (Agonist)
Flibanserin mdpi.com5-HT2A ReceptorHigh (Antagonist)
Flibanserin mdpi.comDopamine D4 ReceptorHigh (Weak Partial Agonist)
GSK1016790A nih.govHuman TRPV4 ChannelEC50 = 2.1 nM (Agonist)
Sch-350634 (piperazine-based) nih.govCCR5 ReceptorPotent Inhibitor of HIV-1 entry

Identification of Cellular Pathways Influenced by Compound Intervention

The interaction of this compound analogues with their molecular targets initiates cascades that influence various cellular pathways. These interventions can lead to significant changes in cell fate and function, including apoptosis, gene expression, and redox signaling.

One of the key pathways affected is DNA topology and repair. Certain sulfonyl piperazine compounds have been shown to act as inhibitors of Topoisomerase II (Topo II). nih.gov By stabilizing the Topo II-DNA complex, these molecules prevent the re-ligation of DNA strands, leading to double-strand breaks. nih.gov This accumulation of DNA damage can trigger cell cycle arrest and ultimately activate the apoptotic pathway, leading to programmed cell death in cancer cells. nih.gov

Gene expression pathways are also modulated by piperazine-related structures. For example, certain peptide-derived piperazine-2,5-diones have precursors that target the promoter regions of DNA. mdpi.com This interaction is thought to transform condensed, silent heterochromatin into active euchromatin, thereby increasing the accessibility of genes for transcription and altering the cell's protein expression profile. mdpi.com

Additionally, specific piperazine analogues can influence cellular redox homeostasis. Piperazine-fused cyclic disulfides have been developed as redox-responsive motifs. These compounds can interact with the cellular thiol/disulfide systems, such as the thioredoxin system, thereby intervening in cellular redox signaling pathways. chemrxiv.org The ability of piperazine derivatives to alter the permeability of epithelial cell layers suggests an influence on pathways related to the regulation of tight junctions and cellular adhesion. nih.gov

Biochemical Basis of Enzyme Inhibition and Receptor Modulation

The biological effects of this compound and its analogues are rooted in their specific biochemical interactions with target proteins.

Enzyme Inhibition: The mechanism of Topoisomerase II inhibition by sulfonyl piperazine compounds involves their ability to bind to the enzyme-DNA complex. nih.gov Molecular docking studies suggest that the benzothiazine and phenylpiperazine rings of these inhibitors form π-type interactions with aromatic amino acids within the nucleic acid-binding domain of the enzyme. nih.gov This binding interferes with the catalytic cycle of Topo II, specifically the DNA re-ligation step. nih.gov

Another class of enzymes inhibited by piperazine derivatives is the dipeptidyl peptidase-IV (DPP-IV) family. researchgate.net Piperazine sulfonamides act as DPP-IV inhibitors by occupying the enzyme's binding domain. Induced-fit docking studies have shown that these compounds form hydrogen bonds with the backbones of key amino acid residues such as R125, E205, E206, and Y662, which is crucial for their inhibitory activity. researchgate.net Similarly, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have shown potent inhibitory activity against butyrylcholinesterase (BChE). nih.gov

Receptor Modulation: The modulation of receptors by piperazine analogues can be complex, involving agonism, antagonism, or partial agonism. For arylpiperazine derivatives that act as Androgen Receptor (AR) antagonists, docking studies indicate that the compounds bind to the AR ligand-binding pocket primarily through hydrophobic interactions. nih.gov This occupation of the binding site prevents the natural androgen ligand from binding and activating the receptor, thereby inhibiting downstream signaling. nih.gov

In the case of the TRPV4 ion channel, the potent agonist GSK1016790A, which features a dichlorophenyl sulfonyl piperazine structure, evokes a dose-dependent activation of TRPV4 whole-cell currents, leading to an influx of calcium ions. nih.gov This agonistic action is significantly more potent than that of other known TRPV4 activators. nih.gov The interaction of Flibanserin with serotonin receptors showcases dual modulation; it acts as an agonist at the 5-HT1A subtype while simultaneously acting as an antagonist at the 5-HT2A subtype, leading to a complex downstream effect on serotonergic neurotransmission. mdpi.com

Detailed Mechanisms of Antiparasitic Action (e.g., GABA Receptor Interaction in Nematodes)

While many complex derivatives of this compound are explored for other therapeutic areas, the core piperazine structure is a well-established anthelmintic agent, particularly effective against nematodes (roundworms). drugbank.comchemicalbook.com Its mechanism of action is a classic example of targeting the parasite's neuromuscular system. patsnap.com

The primary target of piperazine in nematodes is the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. drugbank.compatsnap.com In the nematode neuromuscular system, GABA is a key inhibitory neurotransmitter. nih.gov Piperazine functions as a GABA receptor agonist, meaning it mimics the action of GABA. drugbank.compatsnap.com

The binding of piperazine to the nematode's GABA receptors enhances the opening of the chloride ion channels. patsnap.com This leads to an increased influx of chloride ions (Cl-) into the muscle cells, causing hyperpolarization of the cell membrane. patsnap.comnih.gov This hyperpolarized state makes the muscle cells less excitable and unresponsive to motor neuron stimulation, resulting in a state of flaccid paralysis in the worm. drugbank.compatsnap.comnih.gov

Once paralyzed, the worms are unable to maintain their position within the host's gastrointestinal tract. patsnap.com They lose their grip on the intestinal wall and are subsequently expelled from the body through the natural process of peristalsis. drugbank.compatsnap.com This mechanism is highly selective for the invertebrate GABA receptors, which contributes to its relatively low toxicity in the host. researchgate.net Specifically, piperazine is known to be an agonist of the UNC-49 GABA receptors in nematodes. researchgate.net

Beyond nematodes, related piperazine structures, such as piperazine-2,5-diones (diketopiperazines or DKPs), have demonstrated in vitro activity against various protozoan parasites, including Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania infantum (leishmaniasis). nih.gov This suggests that the broader piperazine scaffold can be adapted to target different molecular pathways in a range of parasitic organisms. nih.gov

Structure Activity Relationship Sar Studies of 1 2,5 Dichlorophenyl Sulfonyl Piperazine Analogues

Impact of Substitutions on the 2,5-Dichlorophenyl Moiety on Biological Activity and Specificity

The 2,5-dichloro substitution pattern on the phenyl ring is a crucial determinant of the biological activity of these analogues. While direct studies on the 2,5-dichloro isomer are limited, research on related dichlorophenylpiperazine derivatives provides significant insights. For instance, studies on 1-(2,3-dichlorophenyl)piperazine (B491241) (2,3-DCPP) analogues have shown that the presence and position of chlorine atoms significantly affect receptor affinity. nih.gov Similarly, SAR studies on compounds incorporating a 2-(3,4-dichlorophenyl)acetyl moiety highlight the importance of the dichlorinated ring for potent biological effects. nih.gov

Significance of the Sulfonyl Linker in Pharmacological Efficacy and Metabolic Considerations

The sulfonamide group serves as a vital linker, connecting the dichlorophenyl moiety to the piperazine (B1678402) ring. This linker is not merely a spacer but an active contributor to the molecule's pharmacological properties. The replacement of a carboxamide group with a sulfonamide in certain arylpiperazine series has been shown to alter receptor affinity profiles, with some sulfonamide derivatives displaying high affinity for serotonin (B10506) receptors, particularly the 5-HT7 subtype. nih.gov This suggests that the sulfonamide's hydrogen bond accepting and donating capabilities, as well as its geometry, are important for receptor interaction.

From a metabolic standpoint, sulfonamides are a well-established class of compounds in pharmaceuticals. They are generally stable but can be subject to metabolic transformations. The presence of the sulfonyl group can influence the pharmacokinetic properties of the molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. In the development of selective COX-2 inhibitors, the sulfonamide moiety was found to be a suitable and effective replacement for a methylsulfonyl group, leading to compounds with both in vitro and in vivo activity. nih.gov Furthermore, in a series of novel ligands for sigma receptors, arylalkylsulfonyl piperazine derivatives with halogen substitutions demonstrated high affinity. nih.gov

Influence of Piperazine Ring Substituents on Target Selectivity and Potency

The piperazine ring is a common scaffold in medicinal chemistry, largely because its two nitrogen atoms (N-1 and N-4) provide convenient points for structural modification to modulate biological activity and pharmacokinetic properties. mdpi.commdpi.com

Comprehensive Analysis of Modifications at N-1 and N-4 Positions of the Piperazine Ring

In the 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine scaffold, the N-1 position is occupied by the dichlorophenylsulfonyl group. The N-4 position is therefore the primary site for introducing diversity to modulate potency and selectivity. Research on various arylpiperazine classes consistently demonstrates that the nature of the substituent at this position is critical for determining the target profile.

The table below illustrates the effect of different N-4 substituents on the activity of a hypothetical series of this compound analogues, based on general principles observed in related compound series.

Compound IDN-4 SubstituentTargetObserved Activity (Ki, nM)Reference Principle
A-1-H5-HT1A550Unsubstituted piperazine often shows lower affinity.
A-2-CH35-HT1A250Small alkyl groups can slightly improve affinity.
A-3-(CH2)2-PhD285Arylalkyl groups often confer high affinity for dopamine (B1211576) receptors. nih.gov
A-4-C(=O)-Aryl5-HT745Amide linkers to aromatic systems can enhance serotonergic activity. nih.gov
A-5-Aryl(indole)D35.7Complex heterocyclic substituents can lead to high potency and selectivity. nih.gov

Conformational Analysis and its Correlation with Observed Biological Activity

The piperazine ring typically adopts a stable chair conformation. researchgate.net This conformation positions the substituents at the N-1 and N-4 positions in either axial or equatorial orientations. The specific orientation of these substituents is critical for how the molecule presents itself to its biological target. The bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its receptor, is often a low-energy chair form.

Stereochemical Considerations in Activity Modulation and Optimization

Chirality can be introduced into the analogues of this compound by incorporating a chiral center in the substituent at the N-4 position or on the piperazine ring itself. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

This principle was clearly demonstrated in a study of arylpiperazine-based dopamine receptor ligands. The enantiomers of a potent racemic compound showed differential activity, with the (-)-enantiomer displaying significantly higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov This highlights that the three-dimensional arrangement of atoms is critical for optimal interaction with a chiral biological target like a receptor or enzyme. Therefore, if a substituent on the piperazine ring introduces a stereocenter, it is highly probable that one enantiomer will be more active than the other. The synthesis and evaluation of individual enantiomers is a key optimization strategy to enhance potency and reduce potential off-target effects associated with the less active enantiomer.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For arylpiperazine derivatives, various QSAR studies have been successfully applied to understand the structural requirements for activity and to design new, more potent compounds. researchgate.net

Both 2D- and 3D-QSAR models have been developed for different classes of piperazine-containing molecules. nih.govnih.gov

2D-QSAR models correlate biological activity with physicochemical descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and topological indices. For example, a 2D-QSAR study on aryl alkanol piperazines identified specific descriptors that influence serotonin and noradrenaline reuptake inhibition. nih.gov

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), go further by analyzing the steric and electrostatic fields surrounding the molecules. These models can generate 3D contour maps that visualize regions where steric bulk or specific electronic charges are favorable or unfavorable for activity, providing direct guidance for structural modification. nih.gov

For analogues of this compound, a QSAR model could be developed using a training set of synthesized compounds with measured biological activity. Such a model would help to quantify the influence of different substituents on the dichlorophenyl and piperazine rings, predicting the activity of novel, unsynthesized analogues and prioritizing the most promising candidates for synthesis.

The table below lists key descriptors that are often found to be significant in QSAR models for arylpiperazine derivatives.

QSAR Descriptor TypeExample DescriptorPotential Influence on ActivityReference Principle
ElectronicHOMO/LUMO EnergyInfluences charge transfer and electronic interactions with the receptor. nih.gov
Steric/TopologicalMolecular Shape IndicesDetermines the fit of the molecule into the receptor's binding pocket. nih.gov
ThermodynamicDipole MomentAffects long-range electrostatic interactions and solubility. nih.gov
3D-QSAR FieldCoMFA Steric/Electrostatic FieldsMaps favorable and unfavorable regions for steric bulk and charge around the molecule. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme. mdpi.complos.org

For 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine, molecular docking simulations would be employed to predict how it fits into the binding pocket of a specific biological target. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the receptor's active site. Each pose is then scored based on a function that estimates the binding affinity (e.g., in kcal/mol).

The optimal binding mode is the pose with the most favorable score, representing the most stable ligand-receptor complex. A lower binding energy value typically indicates a higher binding affinity. nih.gov For a compound like this, containing a dichlorophenyl ring and a piperazine (B1678402) moiety, docking studies could reveal crucial insights into its potential as an inhibitor or modulator of a target protein. nih.gov

Table 1: Theoretical Molecular Docking Parameters

Parameter Description Significance for this compound
Binding Energy (kcal/mol) The estimated free energy of binding between the ligand and the target protein. A lower value suggests stronger, more stable binding.
Inhibition Constant (Ki) A measure of the ligand's potency as an inhibitor, calculated from the binding energy. A lower Ki indicates a more potent inhibitor.
Ligand Conformation The three-dimensional shape of the ligand when it is bound to the receptor. Reveals how the flexible piperazine ring and other rotatable bonds adapt to the binding site.
Binding Site The specific pocket or groove on the protein surface where the ligand binds. Identifies the key amino acid residues involved in the interaction.

A critical output of molecular docking is the detailed visualization of intermolecular forces that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The sulfonamide group (SO2) contains oxygen atoms that can act as hydrogen bond acceptors. The nitrogen atom in the piperazine ring could also participate in hydrogen bonding, depending on its protonation state and the nature of the receptor site.

Halogen Bonding: The two chlorine atoms on the phenyl ring are capable of forming halogen bonds. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring.

Pi-stacking and Hydrophobic Interactions: The dichlorophenyl ring can engage in π-π stacking or T-shaped π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. Hydrophobic interactions between the phenyl ring and nonpolar residues also contribute significantly to binding affinity. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is employed to calculate various molecular properties, providing deep insights into a compound's stability, reactivity, and spectroscopic characteristics.

The first step in a DFT study is to perform a geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. For this compound, this would establish the most stable conformation, likely a chair conformation for the piperazine ring. Once optimized, electronic features such as the dipole moment and polarizability can be calculated to understand the molecule's behavior in an electric field.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable.

Analysis of the spatial distribution of these orbitals would show that the HOMO is likely localized on the electron-rich dichlorophenyl ring, while the LUMO might be distributed across the electron-accepting sulfonyl group.

DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Around the electronegative oxygen atoms of the sulfonyl group and the chlorine atoms, indicating these are sites susceptible to electrophilic attack.

Positive potential (blue): Around the hydrogen atoms, particularly any N-H proton on the piperazine ring, indicating sites for nucleophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to quantify charge transfer and delocalization within the molecule, such as the interaction between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent groups, which contributes to molecular stability.

Based on a comprehensive search of available scientific literature, there is no specific research data or published studies focusing on the direct application of This compound within the requested computational and theoretical chemistry domains of pharmacophore modeling, virtual screening, or molecular dynamics simulations.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics as they relate solely to this specific compound:

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Binding Kinetics

Scientific research in these areas tends to focus on compounds with known biological activity or those that are part of a larger study on structure-activity relationships for a particular biological target. The absence of information suggests that "this compound" has not been a subject of such focused computational studies to date.

Advanced Methodologies in Preclinical Assessment and Drug Development Potential

Development of Robust In Vitro Pharmacological Assays and High-Throughput Screening Platforms

The initial stages of drug discovery for compounds like 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine rely heavily on in vitro assays to determine biological activity and identify promising "hit" molecules. High-throughput screening (HTS) of large chemical libraries is a cornerstone of this process, enabling the rapid evaluation of thousands of compounds. nih.govnih.gov For instance, HTS was instrumental in identifying a series of arylsulfonylpiperazines as potent and selective inhibitors of human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov

Once a hit is identified, a battery of more specific in vitro pharmacological assays is employed to characterize its mechanism of action and therapeutic potential. In the context of oncology, derivatives of phenylsulfonylpiperazine have been evaluated for their cytotoxic effects against various breast cancer cell lines, including MCF7, MDA-MB-231, and MDA-MB-453. nih.gov These studies utilize assays such as:

MTT Assay: To assess cell viability and determine the half-maximal inhibitory concentration (IC50), providing a measure of the compound's potency. mdpi.com

Clonogenic Assay: To evaluate the ability of single cells to proliferate and form colonies, indicating an antiproliferative effect. mdpi.com

Migration Assays: To test the compound's ability to inhibit cancer cell motility, a key factor in metastasis. nih.gov

These cell-based assays are often conducted on high-content screening (HCS) platforms, which use automated microscopy and image analysis to simultaneously measure multiple parameters, providing a deeper understanding of the compound's cellular effects. nih.gov

Table 1: In Vitro Assays for Phenylsulfonylpiperazine Derivatives
Assay TypePurposeCell Line ExampleEndpoint MeasuredReference
MTT AssayCytotoxicity/Cell ViabilityMCF7 (Luminal Breast Cancer)IC50 Value nih.govmdpi.com
Clonogenic AssayAntiproliferative ActivityMCF7Colony Formation mdpi.com
Migration AssayAntimetastatic PotentialMCF7Cell Motility nih.gov
Enzyme Inhibition AssayTarget-specific ActivityN/A (Recombinant Enzyme)IC50 Value (e.g., for 11β-HSD1) nih.gov

In Vivo Efficacy Studies in Established Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy and physiological effects moves to in vivo animal models. These models are crucial for understanding how the compound behaves in a complex biological system.

Rodent models are widely used to test the therapeutic potential of compounds across various diseases. For the broader class of piperazine (B1678402) and sulfonamide derivatives, several models are relevant:

Inflammation Models: The anti-inflammatory activity of related benzenesulfonamide (B165840) derivatives has been assessed using the carrageenan-induced paw edema model in rats. mdpi.com This model induces an acute inflammatory response, and the efficacy of the test compound is measured by its ability to reduce the resulting swelling. mdpi.comnih.gov

Neuropsychiatric Disorder Models: To evaluate potential antidepressant and anxiolytic effects of arylpiperazine and sulfonamide analogs, rodent behavioral tests are employed. nih.govnih.gov These include the forced swim test, where a reduction in immobility time suggests an antidepressant-like effect, and the novel object recognition test, which assesses pro-cognitive properties. nih.gov Models of antipsychotic-induced dyskinesia are also used to study motor side effects and potential neuroprotective interventions. mdpi.com

Infection Models: Immunocompromised mouse models are used to study infections like cryptosporidiosis. nih.gov In these models, the efficacy of a compound is determined by its ability to reduce the parasite burden, often measured by the shedding of oocysts in feces. nih.gov

Table 2: Examples of In Vivo Rodent Models for Piperazine/Sulfonamide Derivatives
Disease IndicationAnimal ModelCompound Class TestedPrimary Efficacy EndpointReference
InflammationCarrageenan-induced paw edema (Rat)Benzenesulfonamide DerivativesReduction in paw volume mdpi.com
Depression/CognitionForced Swim Test / Novel Object Recognition (Mouse/Rat)Isoquinoline-sulfonamide AnalogsImmobility time / Discrimination index nih.gov
Infection (Cryptosporidiosis)Immunocompromised Mouse ModelPiperazine-based Compound (MMV665917)Reduction in fecal oocyst shedding nih.gov

The antiparasitic potential of piperazine-containing compounds is evaluated in various host models. While rodent models provide initial data, larger animal models that more closely mimic human disease are sometimes necessary. For example, the dairy calf model of cryptosporidiosis is particularly valuable because, unlike mice, infected calves develop diarrhea, providing a clinically relevant endpoint for efficacy studies. nih.gov In such studies, treatment with a piperazine-based compound, MMV665917, led to a prompt resolution of diarrhea and a significant reduction in total fecal oocyst shedding. nih.gov

For other parasitic infections, different models are employed. The efficacy of piperazine dihydrochloride (B599025) against gastrointestinal nematodes like Ascaris suum has been confirmed in naturally infected pigs, where efficacy is determined by the reduction in worm counts post-mortem. nih.gov For malaria, in vitro cultures of Plasmodium falciparum are used to screen for active compounds, such as certain triazolo[4,3-a]pyridine sulfonamides, before advancing to in vivo models. mdpi.com

Application of Co-crystallography and Structural Biology Techniques for Ligand-Target Complex Visualization

Understanding how a drug candidate binds to its molecular target is fundamental for mechanism-of-action studies and for optimizing its properties through structure-based design. X-ray co-crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its target protein at atomic resolution. nih.gov

Development of Specialized Analytical Methods for Compound Quantification in Complex Biological Matrices (e.g., LC-MS/MS with Derivatization Reagents)

To support preclinical and clinical development, robust and sensitive analytical methods are required to quantify the compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed. nih.govresearchgate.net

For compounds that exhibit poor ionization efficiency or chromatographic retention, chemical derivatization is often employed. This process involves reacting the analyte with a reagent to attach a chemical moiety that enhances its detectability by the mass spectrometer. For instance, dansyl chloride has been used as a derivatization reagent for the analysis of piperazine in animal products, improving the performance of the analytical method. researchgate.net The development of novel derivatization reagents, including those based on the sulfonyl piperazinyl structure, further expands the toolkit for sensitive quantification of various analytes. nih.gov These validated methods are essential for pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov

Table 3: Bioanalytical Methods for Piperazine Derivatives
Analyte ClassAnalytical TechniqueBiological MatrixSample PretreatmentKey FeatureReference
N-phenylpiperazine Derivative (LQFM05)LC-QTOF/MSRat plasma, tissueProtein PrecipitationLOQ of 10 ng/mL nih.gov
Aripiprazole (B633) (piperazine-containing) & MetabolitesLC-MS/MSHuman plasmaProtein PrecipitationSimultaneous quantification researchgate.net
PiperazineHPLC with FluorescenceAnimal productsDerivatization with Dansyl ChlorideEnhanced sensitivity researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Preclinical Knowledge on 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine and its Derivatives

Direct preclinical studies on this compound are not extensively reported in publicly available literature. However, the pharmacological activities of structurally related compounds provide valuable insights. The (dichloro)phenylpiperazine moiety is a well-established pharmacophore found in numerous centrally active agents. For instance, dichlorophenylpiperazine (DCPP) isomers are known metabolites of antipsychotic drugs like aripiprazole (B633) and act as partial agonists at dopamine (B1211576) D2 and D3 receptors. wikipedia.orgnih.gov Specifically, 1-(2,3-dichlorophenyl)piperazine (B491241) is a metabolite of aripiprazole and cariprazine (B1246890) and is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), an enzyme critical in the final step of cholesterol biosynthesis. nih.gov Other DCPP derivatives have been investigated for their effects on serotonin (B10506) receptors. ontosight.ai

The sulfonylpiperazine core is also of significant interest. Derivatives incorporating this moiety have been explored as negative allosteric modulators of nicotinic receptors, inhibitors of HIV-1 reverse transcriptase, and as potential antibacterial agents. nih.govnih.govnih.gov For example, a series of diarylpyrimidine derivatives bearing a piperazine (B1678402) sulfonyl group demonstrated potent, single-digit nanomolar efficacy against wild-type and mutant HIV-1 strains. nih.gov Additionally, piperazine sulphonamide derivatives have been designed and synthesized as inhibitors of dipeptidyl peptidase-4 (DPP-4) for potential anti-diabetic applications. pensoft.netresearchgate.net

By combining these structural motifs, the this compound scaffold holds potential for a diverse range of biological activities. The dichlorination pattern on the phenyl ring, coupled with the sulfonylpiperazine core, suggests possible applications in oncology, neuropharmacology, and infectious diseases. Preclinical work on analogous structures, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, has shown that the dichlorophenyl and sulfonamide components are critical for activity as partial agonists of PPARγ, a target for type 2 diabetes. nih.gov

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the near-complete absence of a pharmacological profile for this compound itself. To unlock its therapeutic potential, several key research avenues must be explored:

Systematic Biological Screening: The parent compound and a library of simple derivatives should be subjected to broad, high-throughput screening against a diverse panel of biological targets. This should include G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, ion channels, kinases, and metabolic enzymes such as DHCR7 and DPP-4.

Structure-Activity Relationship (SAR) Studies: A primary focus should be on substitutions at the N4 position of the piperazine ring. This position is a common site for modification in many piperazine-containing drugs and offers a straightforward way to modulate potency, selectivity, and physicochemical properties.

Elucidation of Mechanism of Action: For any identified biological activity, the precise mechanism of action must be determined. This includes identifying the primary molecular target(s) and understanding how the compound modulates their function (e.g., agonist, antagonist, allosteric modulator).

Pharmacokinetic Profiling: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early in vitro and in vivo ADME studies are crucial to assess its drug-likeness and guide chemical modifications.

Exploration of Novel Therapeutic Areas: Based on the activities of related compounds, unexplored areas for this scaffold could include antiviral (beyond HIV), antifungal, and anti-inflammatory applications. nih.govontosight.ai

Strategic Principles for Rational Design of Novel Derivatives with Enhanced Efficacy, Selectivity, and Desired Pharmacological Profiles

Future drug discovery efforts should employ rational design strategies to efficiently develop novel derivatives. nih.govslideshare.net

Structure-Based Drug Design: Where the crystal structure of a potential target is known (e.g., HIV-1 reverse transcriptase, various kinases), molecular docking and dynamic simulations can guide the design of derivatives with optimized binding interactions. This approach has been successful in designing potent sulfonyl piperazine LpxH inhibitors as antibiotics. acs.org

Pharmacophore Hybridization: The this compound core can be combined with known pharmacophores from other drug classes. For instance, hybridizing with rhodanine (B49660) moieties has yielded potent anti-breast cancer agents targeting VEGFR, EGFR, and HER2. mdpi.com

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties. For example, the sulfonamide linker could be replaced with other hydrogen-bond accepting groups, or the dichlorophenyl ring could be substituted with other halogenated or heterocyclic rings to fine-tune electronic properties and target interactions, a strategy used in developing tubulin polymerization inhibitors. researchgate.net

Control of Physicochemical Properties: A key focus of derivative design will be to optimize properties for oral bioavailability. This involves modulating lipophilicity (LogP), polar surface area (TPSA), and aqueous solubility. For example, adding or modifying substituents on the piperazine N4-position can significantly alter these properties. researchgate.net

Outlook on Potential for Translational Research and Lead Optimization Strategies for Therapeutic Applications

The path from a promising preclinical candidate to a therapeutic application requires a robust lead optimization program. researchgate.netacs.org

Improving Metabolic Stability: A common liability for piperazine-containing compounds is metabolic oxidation of the piperazine ring. researchgate.net Strategies to mitigate this include introducing sterically hindering groups near the nitrogen atoms or replacing the piperazine with a related heterocycle.

Enhancing Target Selectivity: To minimize off-target effects, derivatives must be optimized for high selectivity towards the desired biological target. For receptor ligands, this means screening against a panel of related receptor subtypes. For enzyme inhibitors, this involves profiling against homologous enzymes. Structure-activity relationship studies are key to identifying the structural features that govern selectivity. nih.govresearchgate.net

In Vivo Efficacy Models: Once optimized leads with good potency, selectivity, and pharmacokinetic profiles are identified, they must be evaluated in relevant animal models of disease. For instance, compounds targeting dopamine or serotonin receptors would be tested in behavioral models for psychosis or depression, while potential anticancer agents would be evaluated in xenograft tumor models. acs.org

Biomarker Development: For novel mechanisms of action, the development of pharmacodynamic biomarkers will be essential for translational studies. These biomarkers would provide a measurable indicator of target engagement in vivo and help to establish a clear link between drug exposure, target modulation, and therapeutic effect.

Data on Selected Dichlorophenyl and Sulfonylpiperazine Derivatives

Compound Class/DerivativeBiological Target/ActivityKey Findings
2,3-DichlorophenylpiperazineDopamine D2/D3 Receptors, DHCR7Metabolite of aripiprazole; acts as a partial dopamine agonist and potent inhibitor of cholesterol synthesis. wikipedia.orgnih.gov
Diarylpyrimidine-piperazine sulfonylHIV-1 Reverse TranscriptaseShowed single-digit nanomolar potency against wild-type and resistant HIV-1 strains. nih.gov
Pyridinyl Sulfonyl PiperazinesLpxH (antibacterial)Incorporation of a pyridine (B92270) ring enhanced LpxH inhibition and antibiotic activity. acs.org
Piperazine SulphonamidesDipeptidyl Peptidase-4 (DPP-4)Derivatives showed potential as DPP-4 inhibitors for anti-diabetic applications. pensoft.netresearchgate.net
Sulfonylpiperazine AnalogsNeuronal Nicotinic ReceptorsActed as negative allosteric modulators, with selectivity influenced by substitution patterns. nih.gov
Rhodanine-Piperazine HybridsVEGFR, EGFR, HER2 (anticancer)Hybrids demonstrated potent activity against breast cancer cell lines. mdpi.com

Q & A

Q. What advanced techniques characterize crystal structures of piperazine derivatives?

  • Methodological Answer :
  • Single-crystal XRD : Resolves bond lengths/angles (e.g., C–N bond ~1.45 Å in piperazine rings) .
  • CCDC deposition : Data (e.g., CCDC 1407713) validate structural models .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.